3-Methyl-1,4-oxathiane-2,6-dione
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Overview
Description
3-Methyl-1,4-oxathiane-2,6-dione is an organic compound with the molecular formula C5H6O3S. It is characterized by a six-membered ring containing oxygen and sulfur atoms, along with two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-oxathiane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and oxygen functionalities, followed by oxidation to introduce the carbonyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-oxathiane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.
Reduction: Reduction reactions can be employed to convert the carbonyl groups into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Methyl-1,4-oxathiane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-oxathiane-2,6-dione involves its interaction with molecular targets through its functional groups. The carbonyl groups can form hydrogen bonds and participate in nucleophilic addition reactions, while the sulfur atom can engage in redox reactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiane-2,6-dione: Lacks the methyl group at the 3-position, resulting in different reactivity and properties.
3-Methyl-1,4-dioxane-2,6-dione: Contains an additional oxygen atom in the ring, altering its chemical behavior.
Uniqueness
3-Methyl-1,4-oxathiane-2,6-dione is unique due to the presence of both sulfur and oxygen in its ring structure, along with the methyl group at the 3-position.
Biological Activity
3-Methyl-1,4-oxathiane-2,6-dione, with the CAS number 89603-16-7, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant studies.
This compound is characterized by a unique oxathiane ring structure. The molecular formula is C4H4O3S, and it features a dione functional group that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been reported to be effective against various bacterial strains and fungi. For instance:
- Study Findings : A study conducted on marine organisms demonstrated that extracts containing this compound displayed notable antimicrobial activity against pathogenic bacteria and fungi collected from Korean waters .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibited growth |
Escherichia coli | Moderate inhibition |
Candida albicans | Effective growth suppression |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.
- Mechanism of Action : The compound appears to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it may inhibit key enzymes or receptors that promote cancer cell survival.
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical) | 25 | Apoptosis induction |
MCF-7 (Breast) | 30 | Growth inhibition |
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of thiodiglycolic acid derivatives under specific conditions to yield the desired compound.
Synthetic Route Example
- Starting Materials : Thiodiglycolic acid and appropriate dehydrating agents.
- Reaction Conditions : The reaction typically occurs in solvents such as acetone or THF at elevated temperatures (around 60°C) in a microreactor setup to enhance yield and purity .
Case Study 1: Antimicrobial Efficacy
A research team evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens isolated from clinical samples. The study concluded that the compound's unique structure contributed to its effectiveness as a potential antimicrobial agent.
Case Study 2: Anticancer Properties
In another study focusing on its anticancer effects, researchers treated various cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent response in apoptosis induction, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
3-methyl-1,4-oxathiane-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c1-3-5(7)8-4(6)2-9-3/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOCJHFTZLPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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